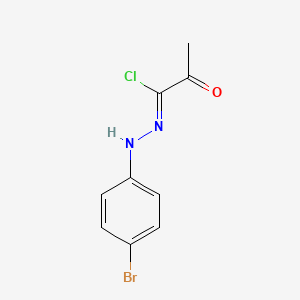

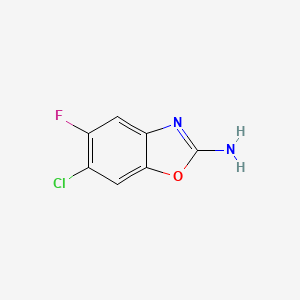

![molecular formula C21H21NO2 B2923546 3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one CAS No. 338409-30-6](/img/structure/B2923546.png)

3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .Wissenschaftliche Forschungsanwendungen

Photocycloaddition and Sensing Applications

One significant application of related coordination polymers involves photocycloaddition reactions. A Zn(II) coordination polymer showcased selective luminescence sensing of iron(III) ions and selective absorption of dyes. This polymer undergoes a [2 + 2] photodimerization upon UV light exposure, transitioning from a single-crystal structure to a more complex 2D coordination polymer, which exhibits high selectivity in sensing Fe(3+) ions over mixed metal ions through fluorescence quenching. Furthermore, it can rapidly adsorb dyes from aqueous solutions, demonstrating its potential in environmental remediation and sensing applications (Hu, Shi, Chen, & Lang, 2015).

Diastereomeric Isomerization

The diastereomeric isomerization of related compounds has been explored in various organic solvents, indicating that the ZE isomers can equilibrate into a mixture of ZE/EE or ZE/EE/ZZ isomers depending on the solvent's polarity. This isomerization process, explored through 1H NMR spectroscopy and theoretical energy and dipole moment calculations, highlights the compound's versatility in adapting to different chemical environments (Keum, Roh, Ma, Kim, & Cho, 2010).

Cyclization Reactions

Iron trichloride-promoted cyclization of o-alkynylaryl isocyanates leading to 3-(chloromethylene)oxindoles, which can be stereoselectively converted to (Z)-3-(aminomethylene)oxindoles, showcases another application area. This process emphasizes the compound's utility in synthesizing oxindole derivatives, which are important in pharmaceutical and synthetic organic chemistry (Cantagrel, de Carné-Carnavalet, Meyer, & Cossy, 2009).

Molecular Structure and Bonding

Research into the molecular structures and photoinduced intramolecular hydrogen bonding of 2-pyrrolylmethylidene cycloalkanones reveals insights into the compound's structural dynamics under UV irradiation. These studies, which involve NMR, IR, UV spectroscopies, and DFT calculations, show the isomerization processes and the existence of strong intramolecular hydrogen bonds in the Z isomers of isomerized compounds. Such insights are crucial for understanding the compound's photochemical behavior and its applications in molecular sensing and photophysics (Sigalov, Shainyan, Chipanina, Oznobikhina, Strashnikova, & Sterkhova, 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

(3Z)-3-(2-oxoheptylidene)-2-phenylisoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c1-2-3-5-12-17(23)15-20-18-13-8-9-14-19(18)21(24)22(20)16-10-6-4-7-11-16/h4,6-11,13-15H,2-3,5,12H2,1H3/b20-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVILSCGJAKXTJ-HKWRFOASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C\1/C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

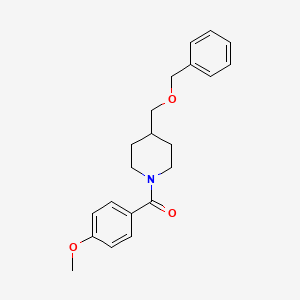

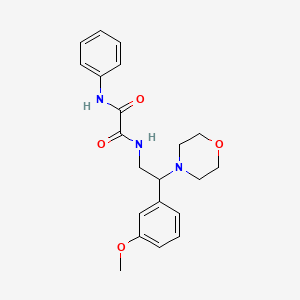

![7-[(E)-but-2-enyl]-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

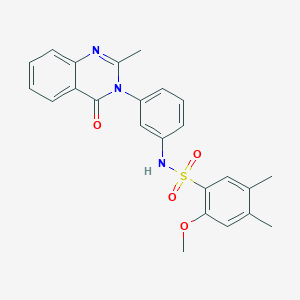

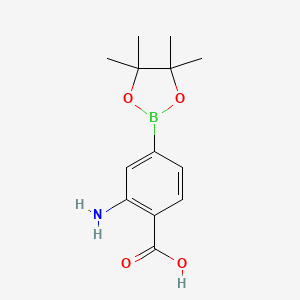

![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2923467.png)

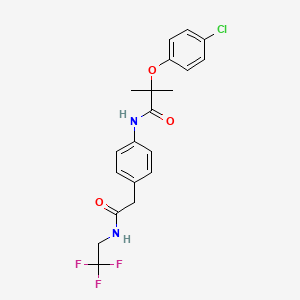

![2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2923472.png)

![4-(3,4-dimethoxyphenyl)-6-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2923473.png)

![2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2923474.png)

![2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2923475.png)

![tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2923481.png)